

physical and chemical properties of 1-Trityl-1Himidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

1-Trityl-1H-imidazole-4carbaldehyde

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An In-depth Technical Guide to 1-Trityl-1H-imidazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Trityl-1H-imidazole-4-carbaldehyde is a pivotal intermediate in synthetic organic and medicinal chemistry. Its unique trifunctional architecture, comprising a reactive carbaldehyde group, a sterically demanding trityl protecting group, and a versatile imidazole core, makes it a valuable building block for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of **1-Trityl-1H-imidazole-4-carbaldehyde**, outlines its general synthetic strategy, and discusses its applications in the development of pharmacologically active agents.

Physicochemical Properties

1-Trityl-1H-imidazole-4-carbaldehyde is a white to off-white solid at room temperature.[1] The presence of the large, nonpolar trityl group significantly influences its solubility, rendering it poorly soluble in water but readily soluble in common organic solvents such as dichloromethane and chloroform.

A summary of its key physical and chemical properties is presented in Table 1.



Table 1: Physical and Chemical Properties of 1-Trityl-1H-imidazole-4-carbaldehyde

Property	Value	Reference(s)
Molecular Formula	C23H18N2O	[2]
Molecular Weight	338.41 g/mol	[2][3]
Physical Form	Solid	[1]
Color	White to off-white	[1]
Melting Point	186 °C	
Boiling Point	502.8 ± 45.0 °C (Predicted)	
Solubility	Low in water; Soluble in dichloromethane, chloroform	_
CAS Number	33016-47-6	[2]

Spectroscopic Data

While detailed spectral data with peak assignments are not extensively available in the public domain, certificates of analysis for commercially available **1-Trityl-1H-imidazole-4-carbaldehyde** confirm its structure through ¹H NMR, Mass Spectrometry, and sometimes ¹³C NMR and IR spectroscopy.[3] The expected spectral characteristics are summarized below.

2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of **1-Trityl-1H-imidazole-4-carbaldehyde** would exhibit characteristic signals corresponding to the protons of the trityl group, the imidazole ring, and the aldehyde functionality.

- Trityl Group Protons: A complex multiplet in the aromatic region (typically δ 7.0-7.5 ppm) arising from the fifteen protons of the three phenyl rings.
- Imidazole Ring Protons: Two distinct singlets in the downfield region, corresponding to the protons at the C2 and C5 positions of the imidazole ring.



• Aldehyde Proton: A sharp singlet further downfield (typically δ 9.5-10.0 ppm), which is characteristic of a formyl proton.

2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum would provide key information about the carbon framework of the molecule.

- Aldehyde Carbonyl: A signal in the highly deshielded region (typically δ 180-190 ppm) is indicative of the carbonyl carbon of the aldehyde.
- Trityl and Imidazole Carbons: A series of signals in the aromatic region corresponding to the carbons of the phenyl rings and the imidazole ring. The quaternary carbon of the trityl group would also be observable.

2.3. Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for the functional groups present.

- C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹ corresponding to the stretching vibration of the aldehyde carbonyl group.
- C-H Stretch (Aromatic): Multiple bands above 3000 cm⁻¹.
- C=C Stretch (Aromatic and Imidazole): Bands in the 1450-1600 cm⁻¹ region.

2.4. Mass Spectrometry (MS)

Mass spectral analysis would confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 338.41.

Chemical Properties and Reactivity

The chemical reactivity of **1-Trityl-1H-imidazole-4-carbaldehyde** is dictated by its three key structural components:



- Aldehyde Group: This is the most reactive site for nucleophilic addition and condensation reactions. It can be readily converted to other functional groups, such as alcohols (via reduction), carboxylic acids (via oxidation), and imines (via reaction with primary amines). This versatility makes it a valuable handle for introducing molecular diversity.
- Trityl Group: The bulky trityl group serves as a protecting group for the N-1 position of the
 imidazole ring. It is stable under many reaction conditions but can be removed under acidic
 conditions to allow for further functionalization at this nitrogen atom. Its steric bulk can also
 influence the regioselectivity of reactions on the imidazole ring.
- Imidazole Ring: The imidazole nucleus is an aromatic heterocycle that can participate in various chemical transformations. The unprotected N-3 nitrogen is basic and can act as a nucleophile or a ligand for metal coordination.

Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis and purification of **1-Trityl-1H-imidazole-4-carbaldehyde** is not readily available in the searched literature. However, the general synthetic approach involves a two-step process starting from 4-(hydroxymethyl)imidazole.[4]

4.1. General Synthetic Pathway

The synthesis can be conceptually divided into two main stages: protection of the imidazole nitrogen and oxidation of the alcohol.





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Caption: General synthetic workflow for 1-Trityl-1H-imidazole-4-carbaldehyde.

Step 1: Tritylation of 4-(Hydroxymethyl)imidazole

The first step involves the protection of the N-1 position of the imidazole ring with a trityl group. This is typically achieved by reacting 4-(hydroxymethyl)imidazole with trityl chloride in the presence of a non-nucleophilic base, such as triethylamine, in an aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM). The base scavenges the hydrochloric acid that is formed during the reaction.

Step 2: Oxidation of 1-Trityl-4-(hydroxymethyl)imidazole

The resulting protected alcohol is then oxidized to the corresponding aldehyde. A mild oxidizing agent, such as manganese dioxide (MnO₂), is often employed for this transformation to avoid over-oxidation to the carboxylic acid. The reaction is typically carried out in a chlorinated solvent like chloroform or dichloromethane.

Purification

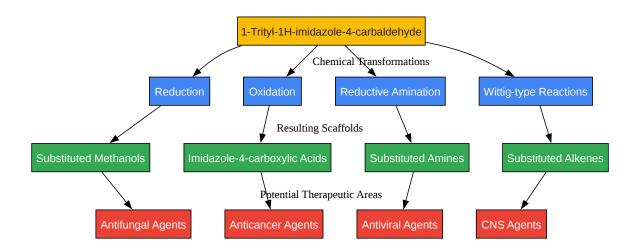
Purification of the final product is generally achieved through column chromatography on silica gel, followed by recrystallization to obtain a pure, crystalline solid.

Role in Drug Development and Medicinal Chemistry

1-Trityl-1H-imidazole-4-carbaldehyde is not known to possess significant biological activity itself. Instead, its value lies in its utility as a versatile building block for the synthesis of more complex imidazole-containing compounds with a wide range of pharmacological activities.[5] The imidazole moiety is a common feature in many biologically active molecules, and the ability to functionalize the 4-position of the imidazole ring via the carbaldehyde group is a powerful tool in drug discovery.

Derivatives of **1-Trityl-1H-imidazole-4-carbaldehyde** have been explored in the development of various therapeutic agents, taking advantage of the diverse biological roles of the imidazole scaffold.





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Caption: Synthetic utility of **1-Trityl-1H-imidazole-4-carbaldehyde** in medicinal chemistry.

Safety and Handling

1-Trityl-1H-imidazole-4-carbaldehyde should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is advisable to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-Trityl-1H-imidazole-4-carbaldehyde is a strategically important molecule in organic synthesis. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an indispensable tool for the construction of complex imidazole-based compounds. While it does not exhibit significant intrinsic biological activity, its role as a key synthetic intermediate continues to be leveraged in the pursuit of novel therapeutic agents across



various disease areas. This guide provides a foundational understanding of this compound for researchers and professionals engaged in chemical synthesis and drug development.

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- To cite this document: BenchChem. [physical and chemical properties of 1-Trityl-1H-imidazole-4-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b127408#physical-and-chemical-properties-of-1-trityl-1h-imidazole-4-carbaldehyde]

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